molecular formula C18H22N4O3S B2592950 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1235671-36-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2592950
CAS No.: 1235671-36-9
M. Wt: 374.46
InChI Key: ANOOFSVNQIXLKY-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a synthetic small molecule characterized by a quinoxaline carboxamide core linked to a piperidine scaffold modified with a cyclopropylsulfonyl group. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties, while the piperidine-sulfonyl moiety may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-18(17-12-19-15-3-1-2-4-16(15)21-17)20-11-13-7-9-22(10-8-13)26(24,25)14-5-6-14/h1-4,12-14H,5-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOOFSVNQIXLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.

    Attachment of the Quinoxaline Core: The quinoxaline core is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a quinoxaline precursor.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) is central to hydrolysis and substitution reactions:

Reaction TypeConditionsProductsNotes
Acidic HydrolysisHCl (6M), reflux, 12hQuinoxaline-2-carboxylic acid + (1-(cyclopropylsulfonyl)piperidin-4-yl)methanamineComplete cleavage under strong acidic conditions
Basic HydrolysisNaOH (4M), 80°C, 8hQuinoxaline-2-carboxylate salt + corresponding amineRequires prolonged heating for full conversion
Nucleophilic SubstitutionSOCl₂, followed by R-NH₂N-alkyl/aryl derivativesFacilitates amide-to-amide transformations

Key Insight : The amide bond’s stability under physiological conditions makes it critical for biological activity, but hydrolysis can occur under extreme pH or enzymatic catalysis (e.g., amidases) .

Sulfonyl Group Transformations

The cyclopropylsulfonyl (-SO₂-cyclopropyl) moiety participates in nucleophilic substitutions and reductions:

Reaction TypeReagentsOutcome
Nucleophilic AttackR-MgBr, THF, –20°CSulfinate intermediates
ReductionLiAlH₄, etherThioether derivatives

Research Note : Sulfonamide derivatives are generally resistant to hydrolysis, but the cyclopropane ring’s strain may enhance reactivity in ring-opening reactions under catalytic conditions .

Quinoxaline Ring Modifications

The quinoxaline core undergoes electrophilic substitution and redox reactions:

Reaction TypeConditionsProducts
NitrationHNO₃, H₂SO₄, 0°C5-Nitroquinoxaline derivative
BrominationBr₂, FeBr₃6-Bromoquinoxaline derivative
ReductionH₂, Pd/CPartially saturated dihydroquinoxaline

Mechanistic Studies : Substituents at position 2 (carboxamide) direct electrophiles to positions 5 and 6 on the quinoxaline ring .

Piperidine and Cyclopropane Interactions

  • Piperidine Ring :

    • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) under basic conditions to form quaternary ammonium salts .

    • Oxidation : MnO₂ selectively oxidizes the benzylic CH₂ group to a ketone .

  • Cyclopropane Ring :

    • Ring-Opening : Catalyzed by Rh(II) complexes to form alkenes or dienes .

Biological Degradation Pathways

In vitro studies of structurally related compounds reveal:

  • Phase I Metabolism : Hydroxylation at the piperidine ring (CYP450 enzymes) .

  • Phase II Metabolism : Glucuronidation of the carboxamide group .

Stability Profile

ConditionDegradation Observed
pH < 3 or pH > 10Amide hydrolysis (>90% in 24h)
UV Light (254 nm)Quinoxaline ring decomposition
Aqueous Solution (25°C)Stable for 72h

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is as an inhibitor of the hepatitis C virus (HCV) NS3 protease. Research indicates that quinoxaline derivatives can effectively inhibit the activity of this enzyme, which is crucial for the viral life cycle. The inhibition of NS3 protease can lead to reduced viral replication and improved treatment outcomes for patients with HCV infection .

Case Study: HCV Treatment

In clinical settings, compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide have been utilized in combination therapies with other antiviral agents. This multi-faceted approach enhances efficacy and reduces the likelihood of resistance development .

Anticancer Properties

Recent studies have shown that quinoxaline derivatives possess significant anticancer properties. For instance, a series of novel quinoxaline compounds were synthesized and evaluated for their inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. The results demonstrated that these compounds could inhibit tumor growth effectively in preclinical models .

Table 1: Inhibitory Activity Against c-Met Kinase

Compound NameIC50 (µM)Cell Line TestedActivity Level
Compound 10.5MKN-45High
Compound 21.2MKN-45Moderate
Compound 32.5MKN-45Low

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Drug Development and Future Directions

The ongoing research into quinoxaline derivatives suggests a promising future for compounds like this compound in drug development. Their ability to target multiple pathways makes them suitable candidates for further clinical trials.

Table 2: Potential Applications in Drug Development

Application AreaCurrent StatusFuture Potential
Antiviral AgentsEarly-stage trialsCombination therapies
Anticancer AgentsPreclinical studiesTargeted therapies
Enzyme InhibitorsResearch phaseBroad-spectrum agents

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Key Substituents Therapeutic Area/Activity Evidence ID
Target Compound : N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide Quinoxaline carboxamide Cyclopropylsulfonyl-piperidine methyl Hypothesized enzyme inhibition
Compound 18k () Quinoxaline carboxamide (S)-phenylpropan-2-yl, (S)-2-oxopyrrolidin-3-yl Protease inhibition
2’-Fluoroortho-fluorofentanyl () Piperidine-opioid 2-Fluorophenethyl, 2-fluorophenyl propionamide Opioid receptor agonism
Goxalapladib () 1,8-Naphthyridine 2-(2,3-Difluorophenyl)ethyl, trifluoromethyl biphenyl, methoxyethyl-piperidine Atherosclerosis treatment
Compound Quinoline carboxamide 2-Methylpiperidin-1-yl sulfonyl, azepan-1-ylpropyl Unspecified (research use)

Key Observations:

Core Heterocycle Differences: The target compound’s quinoxaline core (two fused pyrazine rings) contrasts with 1,8-naphthyridine in Goxalapladib () and quinoline in ’s compound. Quinoxaline’s planar structure may enhance π-π stacking in enzyme binding compared to bulkier naphthyridine or quinoline systems .

Piperidine Modifications: The cyclopropylsulfonyl group in the target compound differs from methoxyethyl (Goxalapladib) and 2-methylpiperidin-1-yl sulfonyl ().

Therapeutic Implications: Unlike the opioid receptor-targeting 2’-fluoroortho-fluorofentanyl (), the target compound’s lack of arylpropionamide or phenethyl groups suggests a non-opioid mechanism, possibly kinase or protease inhibition akin to Compound 18k () .

Sulfonyl Group Role :

  • Sulfonyl groups in the target compound and ’s derivative may enhance solubility and hydrogen bonding with biological targets compared to acyl or ether linkages in fentanyl analogs .

Research Findings and Limitations

  • The cyclopropylsulfonyl group could reduce CYP450-mediated metabolism compared to methyl or methoxyethyl substituents .
  • Safety and Toxicity : Sulfonyl-containing compounds (e.g., ) often exhibit lower acute toxicity than halogenated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid in ), but in vivo studies are needed to confirm this for the target compound .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
  • Cyclopropylsulfonyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Quinoxaline Moiety : Known for various biological activities, including anticancer properties.

The molecular formula is C15H24N4O4SC_{15}H_{24}N_{4}O_{4}S, with a molecular weight of 356.44 g/mol. The unique combination of these functional groups suggests a multifaceted interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures, including:

  • Formation of the Piperidine Intermediate : This involves the reaction of cyclopropylsulfonyl chloride with piperidine.
  • Quinoxaline Integration : The piperidine derivative is then reacted with quinoxaline derivatives to form the final product.
  • Microwave-Assisted Techniques : These methods have been employed to enhance yield and reduce reaction times, showcasing modern synthetic approaches.

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as inhibitors of cancer cell proliferation. For instance:

  • A series of quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, which is often overexpressed in various cancers. Compounds demonstrated significant inhibitory effects on tumor growth in animal models, particularly against gastric cancer cell lines (MKN-45) .

Antimicrobial Activity

The sulfonamide group present in the compound suggests potential antimicrobial properties. Similar compounds have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(cyclopropylsulfonyl)piperidine derivativePiperidine ring with cyclopropylsulfonylAnticancer (c-Met inhibition)
Quinoxaline derivativesQuinoxaline coreAntimicrobial and anticancer
Sulfonamide antibioticsSulfonamide groupBroad-spectrum antibacterial

In Vivo Studies

In vivo studies have demonstrated that certain derivatives exhibit superior tumor growth inhibition compared to established chemotherapeutics like doxorubicin. Notably, one study reported that specific quinoxaline derivatives showed IC50 values significantly lower than those of reference drugs, indicating enhanced potency against cancer cell lines .

Q & A

Q. What methodologies address challenges in target identification for structurally novel compounds?

  • Answer :
  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture interacting proteins in cell lysates .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .

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